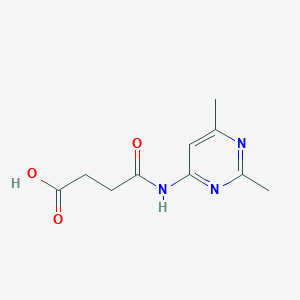

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid

Description

Historical Context and Discovery

The development of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid can be traced to the broader historical exploration of pyrimidine derivatives and their potential biological activities. The compound was first catalogued in chemical databases in 2005, with its initial entry into PubChem occurring on July 9, 2005. This timing coincides with a period of intensive research into pyrimidine-based compounds, particularly those incorporating succinamic acid functionalities. The compound's discovery and characterization represent part of a systematic effort to explore the chemical space of pyrimidine derivatives, which has been an active area of research since the mid-20th century.

Research into succinamic acid derivatives has a rich history, with investigations into N-substituted succinamic acids gaining prominence through studies examining the effects of ring and side-chain substitutions on molecular structures. The systematic exploration of these compounds has been driven by their potential applications in medicinal chemistry and their importance as building blocks for more complex molecular architectures. The specific combination of the 2,6-dimethyl-pyrimidine moiety with succinamic acid represents a targeted approach to creating compounds with potentially unique properties and applications.

The compound's continued presence in chemical databases, with recent modifications as late as May 18, 2025, indicates ongoing research interest and potential new discoveries related to its properties or applications. This sustained attention reflects the compound's continued relevance in contemporary chemical research and suggests its potential importance in various research applications.

Structural Nomenclature and Terminology

This compound exhibits a complex molecular architecture that necessitates careful consideration of its nomenclature and structural descriptors. The compound's systematic name according to International Union of Pure and Applied Chemistry conventions is 4-[(2,6-dimethylpyrimidin-4-yl)amino]-4-oxobutanoic acid. This nomenclature precisely describes the molecular connectivity, indicating the presence of a succinamic acid backbone (4-oxobutanoic acid) with an amino linkage to a 2,6-dimethyl-substituted pyrimidine ring at the 4-position.

The structural complexity of this compound is further reflected in its various synonyms and alternative naming conventions. Alternative names include 4-((2,6-Dimethylpyrimidin-4-yl)amino)-4-oxobutanoic acid and 4-[(2,6-dimethyl-4-pyrimidinyl)amino]-4-oxobutanoic acid. These variations in nomenclature reflect different approaches to describing the same molecular structure and demonstrate the importance of standardized naming conventions in chemical communication.

The molecular formula C₁₀H₁₃N₃O₃ provides essential information about the compound's elemental composition, indicating the presence of ten carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms. This formula is consistent with the compound's structural features, including the pyrimidine ring system, methyl substituents, and the succinamic acid functionality. The presence of three nitrogen atoms reflects the pyrimidine ring's two nitrogen atoms plus the amino nitrogen linking the pyrimidine to the succinamic acid moiety.

The compound's structural descriptors include various computational identifiers that facilitate database searches and molecular modeling applications. The Simplified Molecular Input Line Entry System representation is CC1=CC(=NC(=N1)C)NC(=O)CCC(=O)O, which provides a linear text-based description of the molecular structure. Additionally, the International Chemical Identifier provides a standardized method for representing the compound's structure in databases and computational applications.

Chemical Classification and Registry Information

This compound is officially registered under the Chemical Abstracts Service number 342021-35-6. This unique identifier serves as the primary means of cataloguing and referencing the compound across scientific literature and chemical databases. The Chemical Abstracts Service number assignment indicates the compound's recognition as a distinct chemical entity worthy of systematic documentation and study.

The compound's molecular weight of 223.23 grams per mole positions it within the range typical of small organic molecules with potential pharmaceutical applications. This molecular weight is consistent with the compound's structure and elemental composition, and it falls within the range commonly associated with drug-like molecules, though specific pharmaceutical applications require separate investigation.

The compound's classification within chemical taxonomy places it among the pyrimidine derivatives, specifically as a substituted pyrimidine-succinamic acid conjugate. This classification reflects both its structural features and its potential applications in research and development. The pyrimidine ring system classifies the compound as a heterocyclic aromatic compound, while the succinamic acid moiety places it among the amino acid derivatives and amide-containing compounds.

Multiple chemical suppliers and research institutions have catalogued this compound in their databases, indicating its availability for research purposes and its recognition within the scientific community. The compound's presence in multiple commercial and academic databases suggests established methods for its synthesis and purification, though specific synthetic protocols may vary among suppliers and research groups.

Importance in Pyrimidine Chemistry Research

This compound occupies a significant position in pyrimidine chemistry research due to its unique structural features and potential applications. The compound represents an important example of pyrimidine-succinamic acid conjugates, a class of molecules that has attracted considerable research attention due to their potential biological activities and synthetic utility. Research into pyrimidine derivatives has revealed their importance in various therapeutic applications, making compounds like this compound valuable targets for investigation.

The compound's structural features make it particularly interesting for structure-activity relationship studies within pyrimidine chemistry. The presence of methyl substituents at the 2 and 6 positions of the pyrimidine ring provides specific steric and electronic properties that may influence the compound's interactions with biological targets or its behavior in chemical reactions. These substituent effects are crucial for understanding how modifications to the pyrimidine ring system can modulate the properties of related compounds.

Research into similar compounds has demonstrated the importance of succinamic acid derivatives in medicinal chemistry applications. Studies of N-substituted succinamic acids have revealed their potential as building blocks for more complex pharmaceutical compounds. The synthesis and characterization of various succinamic acid derivatives, including those containing heterocyclic substituents, has contributed to our understanding of how structural modifications can influence biological activity and chemical reactivity.

The compound's continued presence in chemical databases and its ongoing modifications suggest active research interest in its properties and applications. Recent database updates as of May 2025 indicate that new information about the compound continues to emerge, whether through additional synthetic studies, property measurements, or potential applications. This sustained research interest reflects the compound's potential importance in advancing our understanding of pyrimidine chemistry and its applications.

Furthermore, the compound serves as a representative example of the broader class of pyrimidine-amino acid conjugates, which have emerged as important targets in drug discovery and development. Research into pyrimidine derivatives has revealed their potential applications in various therapeutic areas, and compounds like this compound provide valuable insights into the structure-property relationships that govern these applications. The systematic study of such compounds contributes to the development of more effective and selective therapeutic agents based on pyrimidine scaffolds.

Properties

IUPAC Name |

4-[(2,6-dimethylpyrimidin-4-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-6-5-8(12-7(2)11-6)13-9(14)3-4-10(15)16/h5H,3-4H2,1-2H3,(H,15,16)(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHJAFOLNWNZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid typically involves the reaction of 2,6-dimethylpyrimidine with succinic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Succinamic Acid Derivatives

Succinamic acid derivatives are characterized by a succinic acid backbone substituted with amide-linked aromatic or aliphatic groups. Below is a comparative analysis of N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid and key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

Perfluorinated derivatives (e.g., compounds from ) exhibit extreme hydrophobicity and chemical inertness due to their perfluoroalkyl chains, making them suitable for non-polar applications .

Biological Relevance :

Pyrimidine-Containing Analogues

Pyrimidine derivatives are widely studied for their pharmacological properties. The target compound’s pyrimidine ring distinguishes it from other succinamic acid derivatives.

Table 2: Pyrimidine-Based Compound Comparison

Key Observations:

- Electron-Donating vs.

- Pharmacological Potential: Pyrimidine-carboxylic acid hybrids are often explored as kinase inhibitors or antimicrobial agents. The dimethylpyrimidine-succinamic acid structure may offer unique binding interactions in drug design.

Research Findings and Limitations

- Structural Validation: Crystallographic data for the target compound may utilize SHELX programs, widely employed for small-molecule refinement .

- Biomarker Potential: While succinamic acid’s role as a biomarker is established , further studies are needed to confirm the biological activity of its dimethylpyrimidine derivative.

- Synthetic Challenges : Perfluorinated analogues () require specialized fluorination techniques, whereas the target compound’s synthesis is likely more straightforward due to its hydrocarbon substituents.

Biological Activity

N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structure, which combines a pyrimidine ring with a succinamic acid moiety, contributes to its diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃N₃O₃, with a molecular weight of 223.23 g/mol. The compound features a pyrimidine ring substituted at the 2 and 6 positions with methyl groups, while the 4-position is linked to a succinamic acid structure. This structural configuration enhances its bioactivity by mimicking nucleobases in nucleic acids, which is crucial for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes involved in metabolic pathways. These interactions can lead to inhibition or modulation of these pathways, making the compound a candidate for drug discovery efforts aimed at diseases where these pathways are dysregulated.

Biological Activities

Research has indicated that this compound exhibits significant biological activities:

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds based on their structural features and unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | Pyrimidine base with amino group | Lacks succinamic acid moiety |

| N-(pyridin-3-yl)succinamic acid | Pyridine instead of pyrimidine | Different nitrogen heterocycle |

| N-(4-methylpyridin-2-yl)succinamic acid | Methylated pyridine | Altered position of methyl group |

| N-(5-methylpyridin-3-yl)succinamic acid | Methylated pyridine | Different methyl substitution pattern |

This compound stands out due to its specific combination of both pyrimidine and succinamic acid structures, which may contribute to unique biological interactions not seen in other similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

- Proteomics Research : The compound has shown promise in proteomics research as a potential inhibitor of specific enzymes involved in metabolic processes. This could pave the way for new therapeutic strategies targeting metabolic disorders.

- Siderophore Conjugates : Research into siderophore antibiotic conjugates has highlighted the importance of structural components similar to those found in this compound. These studies suggest that such compounds can enhance antibiotic efficacy against resistant bacterial strains .

- Antibiotic Development : Ongoing research aims to explore the compound's potential as a precursor for developing new antibiotics or adjuvants that can improve the effectiveness of existing antibiotics against resistant pathogens .

Q & A

Q. What are the optimal synthetic routes for N-(2,6-Dimethyl-pyrimidin-4-yl)-succinamic acid, and how is purity validated?

- Methodological Answer : The synthesis typically involves coupling 2,6-dimethylpyrimidin-4-amine with succinic anhydride derivatives. Reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) can facilitate amide bond formation under mild conditions . Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or reverse-phase HPLC. Purity validation requires:

- NMR spectroscopy : Confirm absence of unreacted precursors (e.g., δ~2.5 ppm for dimethylpyrimidine protons).

- HPLC : ≥95% purity with a C18 column (ACN/water + 0.1% TFA gradient).

- Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z corresponding to C₁₁H₁₄N₄O₃ (calc. ~257.10).

Q. How is the crystal structure of this compound determined and validated?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation in DMSO/EtOH .

- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL for small-molecule refinement; validate using R-factor (<5%) and residual electron density maps .

- Validation : Check for geometric outliers (e.g., bond angles, torsions) with PLATON or CCDC tools .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles under varying pH conditions?

- Methodological Answer : Discrepancies often arise from polymorphic forms or pH-dependent ionization (pKa ~5.59 for succinamic acid derivatives ). Systematic approaches include:

- pH-solubility profiling : Use potentiometric titration (e.g., Sirius T3) to measure intrinsic solubility.

- Thermal analysis : DSC to identify polymorphs (melting point deviations >2°C indicate distinct forms).

- Statistical modeling : Apply Henderson-Hasselbalch equations to predict ionization effects on solubility.

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer : For pyrimidine derivatives, molecular docking (e.g., AutoDock Vina) into target pockets (e.g., kinase ATP-binding sites) is common. Advanced workflows:

- QM/MM simulations : Optimize ligand-binding poses using Gaussian09 for electronic structure analysis.

- MD simulations (NAMD/GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- Free-energy perturbation : Calculate binding affinities (ΔΔG) with AMBER-TI. Structural analogs (e.g., pyrimidin-4-yl acetamides ) guide force field parameterization.

Q. How do researchers analyze degradation products under oxidative or hydrolytic stress conditions?

- Methodological Answer : Forced degradation studies (ICH guidelines):

- Oxidative stress : Treat with 3% H₂O₂ at 40°C for 24h; monitor via LC-MS (Q-TOF) for m/z shifts (e.g., +16 Da for hydroxylation).

- Hydrolytic stress : Reflux in 0.1M HCl/NaOH; track succinamic acid (C₄H₇NO₃) via HPLC-UV (λ = 210 nm) .

- Degradation pathways : Compare fragmentation patterns with reference standards (e.g., succinimide vs. succinamic acid ).

Data Contradiction Analysis

Q. How should conflicting data on hydrogen-bonding networks in crystallographic studies be addressed?

- Methodological Answer : Contradictions may stem from solvent effects or disorder. Mitigation strategies:

- Multi-temperature SCXRD : Collect data at 100 K and 298 K to assess thermal motion.

- Hirshfeld surface analysis : Compare fingerprint plots (CrystalExplorer) for intermolecular interactions .

- DFT calculations : Optimize H-bond geometries (e.g., B3LYP/6-31G*) to validate experimental observations.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.